N-Fluoren-4-ylacetohydroxamic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(9H-fluoren-4-yl)-N-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2/c1-10(17)16(18)14-8-4-6-12-9-11-5-2-3-7-13(11)15(12)14/h2-8,18H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQDWOKSGJMQEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC=CC2=C1C3=CC=CC=C3C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176767 | |
| Record name | N-Fluoren-4-ylacetohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22225-34-9 | |
| Record name | N-Fluoren-4-ylacetohydroxamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022225349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Fluoren-4-ylacetohydroxamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-HYDROXY-N-4-FLUORENYLACETAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AMT716GIAB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Characterization
The synthesis of N-Fluoren-4-ylacetohydroxamic acid has been described in the scientific literature, with a modified method being reported in a study investigating its long-term effects in rats. nih.gov A common synthetic route involves the partial catalytic reduction of the corresponding nitrofluorene. nih.gov
A detailed, modified synthesis involves the following key transformations:
Reduction of 4-Aminofluoren-9-one: The synthesis can commence from 4-aminofluoren-9-one, which is refluxed with hydrazine (B178648) hydrate (B1144303) in ethylene (B1197577) glycol. This step reduces the ketone group to a methylene (B1212753) group, yielding fluoren-4-amine. epa.gov
Oxidation to 4-Nitrosofluorene: The resulting fluoren-4-amine is then oxidized. One described method uses m-chloroperbenzoic acid in chloroform (B151607) to produce 4-nitrosofluorene. epa.gov
Formation of the Hydroxamic Acid: The final step to yield this compound from the nitroso intermediate involves further reaction, though specific reagents for this final step for this particular isomer are not detailed in the provided search results. A general method for forming acetohydroxamic acids involves the reaction of the corresponding N-substituted hydroxylamine (B1172632) with an acetylating agent.
The characterization of this compound would typically involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy to confirm the presence of the hydroxamic acid and fluorenyl functional groups, and Mass Spectrometry (MS) to determine the molecular weight and fragmentation pattern.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₁₃NO₂ |
| Molecular Weight | 239.27 g/mol |
| CAS Number | 22225-34-9 |
| Appearance | Solid (form not specified in results) |
| Synonyms | N-Hydroxy-N-4-fluorenylacetamide |
Structure Activity Relationship Sar and Computational Studies
Elucidation of Structural Determinants for Biological Activity
The carcinogenicity of fluorenylhydroxamic acid isomers is directly linked to the point of attachment of the nitrogen atom to the fluorene (B118485) nucleus. nih.gov Research comparing the biological effects of different isomers has established a clear structure-activity relationship.
Studies in rats have demonstrated a distinct hierarchy of carcinogenic potency among the isomers of N-fluorenylacetohydroxamic acid. The order of activity has been shown to be N-hydroxy-2-fluorenylacetamide > N-hydroxy-3-fluorenylacetamide > N-hydroxy-4-fluorenylacetamide. nih.gov In these studies, N-Fluoren-4-ylacetohydroxamic acid was found to be only marginally carcinogenic, in stark contrast to the potent carcinogenicity of the 2-substituted isomer. nih.gov
The underlying basis for this difference in biological activity is believed to be related to the reactivity of the corresponding N-acetoxy esters, which are metabolic activation products, towards cellular nucleophiles. For instance, the reactivity of N-acetoxy-2-fluorenylacetamide with methionine was found to be at least ten times greater than that of N-acetoxy-4-fluorenylacetamide. nih.gov This suggests that the position of the substituent on the fluorene ring affects the electronic properties and, consequently, the metabolic activation and interaction with biological macromolecules.
The synthesis of N-fluoren-1-yl-, N-fluoren-3-yl-, and N-fluoren-4-ylacetohydroxamic acids has been achieved through the partial catalytic reduction of the corresponding nitrofluorenes. rsc.org This availability of different isomers for comparative biological testing has been instrumental in elucidating these critical structure-activity relationships.
Table 1: Comparative Carcinogenicity of N-Fluorenylacetohydroxamic Acid Isomers
| Compound | Carcinogenic Potency |
| N-hydroxy-2-fluorenylacetamide | High |
| N-hydroxy-3-fluorenylacetamide | Moderate |
| N-hydroxy-4-fluorenylacetamide | Marginal |
Molecular Modeling and Docking Simulations
As of the latest available research, specific molecular modeling and docking simulation studies focusing exclusively on this compound are not extensively documented in publicly accessible scientific literature. While computational studies are a common approach to understanding the interactions of small molecules with biological targets, dedicated research in this area for this particular isomer appears to be limited. Such studies, were they to be conducted, would be invaluable in providing a deeper, atomistic understanding of the structure-activity relationships observed experimentally. They could help to rationalize the reduced carcinogenic potential of the 4-isomer compared to its 2- and 3-substituted counterparts by examining its binding affinity and interactions within the active sites of metabolic enzymes or its potential to interact with DNA.
Design and Synthesis of Analogues for SAR Probing
The design and synthesis of analogues are fundamental to probing structure-activity relationships and optimizing the properties of a lead compound. In the context of this compound, while the synthesis of its isomers has been crucial for establishing the importance of substituent positioning on carcinogenicity, a broader program of designing and synthesizing a diverse range of analogues specifically derived from the 4-substituted scaffold has not been a primary focus in the available literature. rsc.org
Further synthetic efforts to create analogues of this compound could involve modifications at several key positions:
The Fluorene Ring: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions on the fluorene backbone could further probe the electronic and steric requirements for its limited biological activity.
The Acetyl Group: Altering the length or branching of the acyl chain could provide insights into the steric tolerance of its biological targets.
The Hydroxamic Acid Moiety: While essential for the class of compounds, subtle modifications, if synthetically feasible, could fine-tune its chelating properties and interaction with metallic cofactors in enzymes.
Systematic synthesis and subsequent biological evaluation of such analogues would be necessary to build a comprehensive SAR profile for this specific fluorene isomer.
Synthetic Methodologies for Research Application
Advanced Synthetic Routes and Strategies
Key synthetic routes have been developed to produce N-Fluoren-4-ylacetohydroxamic acid, also known as N-hydroxy-N-4-fluorenylacetamide. These methods are tailored to control the reaction process and maximize the yield and purity of the final compound.
A primary method for synthesizing N-aryl hydroxylamines is the selective reduction of the corresponding nitroaromatic compounds. mdpi.comrsc.org The synthesis of this compound can be approached through the partial catalytic reduction of a 4-nitrofluorene (B3369656) precursor. This process involves the careful addition of hydrogen across the nitro group, stopping the reaction at the hydroxylamine (B1172632) stage before further reduction to the amine occurs. thieme-connect.de
The accepted mechanism for the hydrogenation of nitroaromatics proceeds in steps, first to the nitroso intermediate, then to the hydroxylamine, and finally to the amine. thieme-connect.de Controlling this reduction to isolate the hydroxylamine derivative is a significant challenge. The choice of catalyst, solvent, and reaction conditions is critical for achieving high selectivity. mdpi.comrsc.org Supported platinum catalysts, for instance, have been used successfully for the selective hydrogenation of nitroaromatics to N-aryl hydroxylamines. rsc.org The reaction is typically carried out under a hydrogen atmosphere at controlled temperatures. rsc.org
Table 1: Key Parameters in Catalytic Reduction of Nitroarenes
| Parameter | Description | Significance |
| Catalyst | Typically a noble metal (e.g., Pt, Pd) on a solid support (e.g., carbon, silica). rsc.org | Influences reaction rate and selectivity towards the hydroxylamine. |
| Hydrogen Source | Commonly H2 gas or transfer hydrogenation reagents like hydrazine (B178648). mdpi.comgoogle.com | The reductant that provides the hydrogen atoms for the nitro group reduction. |
| Solvent | Organic solvents such as ethanol, isopropanol, or ethyl acetate. rsc.org | Affects catalyst activity and solubility of reactants and products. |
| Additives | Amines or dimethyl sulfoxide (B87167) can be used to modify catalyst activity and prevent over-reduction. rsc.org | Enhances selectivity for the desired hydroxylamine product. |
An alternative synthetic strategy involves the oxidation of the corresponding amine, 4-aminofluorene (or 4-fluorenylamine). While specific literature on the use of peroxymaleic acid for this exact transformation is not prevalent, the general principle of oxidizing N-aryl amines to N-aryl hydroxylamines using peroxy acids is an established method in organic synthesis. This approach avoids the multi-step reduction of a nitro-group and can offer a more direct route if the starting fluorenamine is readily available.
The reaction mechanism involves the electrophilic attack of the peroxy acid's oxygen atom on the nitrogen of the amine. This process must be carefully controlled to prevent over-oxidation to nitroso or nitro compounds.
Achieving the high degree of purity required for research applications often necessitates modifications to standard synthetic protocols. Techniques such as recrystallization are commonly employed post-synthesis to remove impurities. thieme-connect.de For mechanistic studies, where the fate of the molecule needs to be traced, synthesis of isotopically labeled this compound is crucial. This involves incorporating isotopes like ¹⁴C or ³H into the fluorene (B118485) ring or the acetyl group during the synthesis.
Reaction Mechanisms and Intermediate Characterization During Synthesis
Understanding the reaction pathway and identifying transient species formed during the synthesis of this compound is fundamental for optimizing the reaction and verifying the proposed mechanism.
The reduction of nitro compounds to hydroxylamines is a stepwise process. thieme-connect.de The initial reduction product is a nitroso derivative (fluoren-4-yl-nitroso), which is then further reduced to the hydroxylamine. thieme-connect.de While imine intermediates are not typically proposed in the direct reduction pathway of a nitro group to a hydroxylamine, related condensation reactions of the hydroxylamine or nitroso intermediates under certain conditions could potentially lead to imine-like structures, though this is not the primary pathway. The characterization of such highly reactive intermediates is challenging and often requires advanced spectroscopic techniques like cryo-NMR or trapping experiments. nih.gov
Table 2: Intermediates in Nitroarene Reduction
| Intermediate | Formula | Role in Pathway |
| Nitrosofluorene | C₁₃H₉NO | Formed from the two-electron reduction of nitrofluorene. It is rapidly converted to the hydroxylamine. thieme-connect.de |
| N-hydroxy-4-aminofluorene | C₁₃H₁₁NO | The desired hydroxylamine product from the four-electron reduction of nitrofluorene. thieme-connect.de |
| 4-Aminofluorene | C₁₃H₁₁N | The final product of complete reduction (a six-electron process), which is often an undesired side product. thieme-connect.de |
Purity Assessment and Isotopic Labeling for Mechanistic Studies
The utility of this compound in research is highly dependent on its purity and, for certain studies, on the incorporation of isotopic labels.
Purity is typically assessed using a combination of chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) is a standard technique to determine the percentage of the desired compound and to detect any byproducts or starting materials. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to confirm the chemical structure and molecular weight of the synthesized compound. nih.govopenaccessjournals.com
For mechanistic studies, isotopic labeling is an indispensable tool. sigmaaldrich.comchempep.com Stable isotopes such as ¹³C, ¹⁵N, or ²H (deuterium) can be incorporated into the molecule. chempep.com For instance, using ¹³C-labeled acetyl chloride in the final acetylation step would yield this compound labeled at the carbonyl carbon of the acetyl group. These labeled compounds can be traced in biological systems or used in NMR studies to gain detailed structural and mechanistic insights. nih.govresearchgate.net The synthesis of radioactively labeled compounds, for example with ¹⁴C, allows for highly sensitive quantification in metabolic and binding studies. nih.gov
Therapeutic Potential and Future Research Directions
Prospect for Antineoplastic and Biomedical Applications
The potential of N-Fluoren-4-ylacetohydroxamic acid in biomedical applications is largely defined by its comparatively low carcinogenic activity relative to its isomers. Research has established a clear hierarchy of carcinogenicity among fluorenylhydroxamic acids, which is critical for evaluating their therapeutic promise.
Studies comparing the isomers demonstrated that N-hydroxy-2-fluorenylacetamide is a potent carcinogen, N-hydroxy-3-fluorenylacetamide is a specific mammary carcinogen, and N-hydroxy-4-fluorenylacetamide (this compound) is only marginally carcinogenic. nih.gov The order of carcinogenic activity was determined to be: N-hydroxy-2-fluorenylacetamide > N-hydroxy-3-fluorenylacetamide > N-hydroxy-4-fluorenylacetamide. nih.gov
This difference in biological activity is linked to the chemical reactivity of their respective ester derivatives. The N-acetoxy ester of the 2-isomer (N-acetoxy-2-fluorenylacetamide) shows significantly higher reactivity towards nucleophiles like methionine and guanosine (B1672433) compared to the 4-isomer (N-acetoxy-4-fluorenylacetamide). nih.gov Specifically, the reactivity of N-acetoxy-2-fluorenylacetamide towards methionine was found to be at least ten times greater than that of N-acetoxy-4-fluorenylacetamide. nih.gov This reduced reactivity likely contributes to the lower carcinogenicity of the 4-isomer, making it a more viable candidate for potential therapeutic development where the activities of the 2-isomer would be prohibitive.
Table 1: Comparative Carcinogenicity of Fluorenylhydroxamic Acid Isomers
| Compound | Carcinogenic Activity |
| N-hydroxy-2-fluorenylacetamide | High |
| N-hydroxy-3-fluorenylacetamide | Moderate (Specific Mammary Carcinogen) |
| N-hydroxy-4-fluorenylacetamide | Marginal / Low |
Unexplored Therapeutic Avenues (e.g., Enzyme-Targeted Therapies)
A significant and largely unexplored therapeutic avenue for this compound lies in its potential as an enzyme inhibitor, a role characteristic of the hydroxamic acid functional group. Hydroxamic acids are well-known metal chelators and have been successfully developed as inhibitors of metalloenzymes, most notably histone deacetylases (HDACs).
HDAC inhibitors, such as the FDA-approved suberanilohydroxamic acid (SAHA), represent a major class of antineoplastic agents. nih.gov These drugs can modify gene expression and have shown therapeutic benefits in treating certain cancers. nih.gov Given that this compound shares the core hydroxamic acid moiety, investigating its ability to inhibit HDACs or other relevant enzymes is a logical next step. To date, specific studies focusing on the enzyme inhibition profile of this compound are lacking in published literature, marking this as a promising field for future research. Such investigations could reveal novel mechanisms of action and expand its potential applications beyond what is currently understood.
Advanced Preclinical Investigations
Preclinical assessment of this compound has been conducted using established in vivo rodent models. One key study involved the long-term oral administration of the compound to inbred male Leeds strain rats. nih.gov In this model, rats were fed a diet containing 0.05% this compound for a period of up to seven months, allowing for the evaluation of chronic exposure effects. nih.gov
Another research model utilized male and female Sprague-Dawley rats to assess carcinogenicity via multiple administration routes, providing a comparative context against its more carcinogenic isomers. nih.gov These models have been crucial for establishing the compound's biological activity profile and providing the foundational data for its safety and efficacy.
Long-term preclinical studies have been instrumental in characterizing the biological effects of sustained exposure to this compound. The seven-month study in Leeds rats provided detailed insights into its chronic safety profile.
The primary findings from this long-term profiling were:
A very low incidence of non-hepatic tumors was observed in the treated rats. nih.gov
Hepatic clear cell foci appeared during the late stages of the experiment. nih.gov
The only significant fine structural changes noted in the liver were glycogenosis (an abnormal accumulation of glycogen) and alterations in the morphology of the rough endoplasmic reticulum. nih.gov
These structural changes developed only after prolonged treatment and affected a minority of hepatocytes. nih.gov
These observations are particularly noteworthy when contrasted with the severe hepatic damage and high incidence of tumors caused by the related compound, N-fluoren-2-ylacetamide, highlighting the comparatively benign profile of the 4-isomer. nih.gov
Table 2: Summary of Findings from 7-Month In Vivo Study in Rats
| Observation Category | Finding | Onset |
| Tumor Incidence | Very low incidence of non-hepatic tumours | Late-stage |
| Hepatic Morphology | Appearance of hepatic clear cell foci | Late-stage |
| Hepatocyte Ultrastructure | Glycogenosis | After prolonged treatment |
| Hepatocyte Ultrastructure | Alterations in rough endoplasmic reticulum morphology | After prolonged treatment |
Emerging Research Areas and Methodological Advancements
A significant emerging area for research on this compound involves the integration of advanced "omics" technologies, such as metabolomics. Currently, there is a lack of published studies applying these methodologies to this specific compound. Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, could provide an unprecedented level of detail regarding the compound's mechanism of action.
By applying metabolomic analysis to in vivo or in vitro models exposed to this compound, researchers could:
Identify the specific metabolic pathways that are perturbed by the compound, offering a mechanistic explanation for observed physiological changes like glycogenosis. nih.gov
Discover novel biomarkers of exposure or effect, which could be used to monitor biological responses in future preclinical or clinical settings.
Gain a deeper understanding of the biochemical differences that distinguish its activity from its highly carcinogenic isomers, potentially revealing new therapeutic targets.
The application of metabolomics and other omics technologies (like proteomics and transcriptomics) represents a critical next step in moving from broad physiological observation to a precise, systems-level understanding of this compound's biological impact.
Exploration of Metabolic Pathway Drift in Compound Action
The biological activity of this compound and its derivatives is a subject of ongoing research, particularly concerning their metabolic pathways and mechanisms of action. Hydroxamic acids, as a class of compounds, are recognized for their ability to chelate metal ions, a property that is central to their biological effects, such as the inhibition of histone deacetylases (HDACs). nih.gov The mechanism of action for this compound is thought to involve the inhibition of enzymes crucial for DNA synthesis, a characteristic it shares with other hydroxamic acid derivatives that target HDACs.
Prolonged exposure to this compound has been studied to understand its long-term effects on metabolic organs. In one study, male rats were administered a diet containing 0.05% of the compound for up to seven months. nih.gov The investigation revealed significant fine structural changes in the liver of the treated rats, specifically glycogenosis (an abnormal accumulation of glycogen) and morphological alterations in the rough endoplasmic reticulum. nih.gov These changes, however, only manifested after extended treatment and were observed in a minority of hepatocytes. nih.gov
These findings are particularly noteworthy when compared to the effects of related compounds. For instance, the potent carcinogen N-fluoren-2-ylacetamide and the non-carcinogenic N-fluoren-4-ylacetamide elicit different fine structural changes in the liver. nih.gov The distinct metabolic and structural responses to these isomeric compounds underscore the importance of the substituent's position on the fluorene (B118485) ring in determining the ultimate biological and pathological effects. The observed hepatic changes suggest a potential drift or alteration in metabolic pathways over time with continuous exposure to this compound.
Novel Delivery Systems for Enhanced Bioavailability in Research
A significant challenge in the therapeutic application of hydroxamic acid derivatives is their tendency to hydrolyze into carboxylic acids and hydroxylamine (B1172632) under physiological conditions. nih.gov This instability limits their bioavailability and, consequently, their therapeutic potential. To overcome this limitation, researchers are exploring novel drug delivery systems designed to protect the compound and ensure its controlled release.
Various polymeric delivery systems hold promise for enhancing the bioavailability of drugs like this compound. Nanotechnology, particularly the use of nanofibers, offers a platform for transdermal drug delivery with the capacity for controlled, sustained release over an extended period. nanomedicine-rj.com Polymers such as Poly (Lactic Acid) (PLA), a biodegradable polyester (B1180765) derived from renewable resources, have been approved for use in drug delivery systems. nanomedicine-rj.com
The design of these delivery systems can be tailored to control the drug release profile. For instance, multilayered nanofibers can provide a more controlled, sustained release compared to the burst release often seen with single-layer scaffolds. nanomedicine-rj.com The drug release kinetics from these polymer-based systems can be influenced by several factors, including solute diffusion, polymer swelling, and polymer degradation. mdpi.com For biodegradable systems, the rate of release is determined by the polymer's swelling capacity and its rate of degradation or erosion. mdpi.com The development of such advanced delivery systems is crucial for realizing the full research and potential therapeutic benefits of this compound and other hydroxamic acid derivatives.
Q & A
Basic Research Questions
Q. What experimental parameters should be prioritized when designing in vivo studies to assess hepatic effects of N-Fluoren-4-ylacetohydroxamic acid?
- Methodological Answer : In rodent models, dietary administration (e.g., 0.05% concentration) over extended periods (≥7 months) is critical to observe subcellular changes like glycogen accumulation and rough endoplasmic reticulum alterations. Include regular intervals for tissue sampling (e.g., liver biopsies) and employ both light and electron microscopy to capture gradual morphological changes . Control groups should use structurally related non-carcinogenic analogs (e.g., N-fluoren-4-ylacetamide) to isolate toxicity mechanisms specific to the hydroxamic acid derivative.
Q. How can synthetic purity (>98%) of this compound be validated for reproducibility in biological studies?
- Methodological Answer : Combine HPLC-UV with a Nucleosil RP-18 column, using a pH 3 phosphate buffer/methanol (6:1) mobile phase at 1.2 mL/min flow rate. Validate purity via UV detection at 230 nm and confirm structural integrity using - and -NMR in deuterated solvents (e.g., DMSO-d6 or CDCl3). Cross-reference with EI-MS for molecular ion peaks and fragmentation patterns to rule out byproducts .
Q. What in vitro models are suitable for preliminary screening of metabolic interactions involving this compound?
- Methodological Answer : Use primary hepatocyte cultures or HepG2 cell lines to assess cytochrome P450 activity and metabolite profiling. Incubate with sub-cytotoxic concentrations (determined via MTT assays) and analyze supernatants via LC-MS for hydroxamic acid-derived metabolites. Include controls with known enzyme inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways .
Advanced Research Questions
Q. How can contradictory data on the carcinogenic potential of this compound be resolved?
- Methodological Answer : Discrepancies between low tumor incidence in rats and potential carcinogenicity in other models may arise from species-specific metabolic differences. Conduct comparative studies using transgenic rodent models (e.g., Tg.AC mice) and humanized liver chimeric mice. Employ RNA sequencing to identify oncogenic pathways (e.g., p53 or Ras mutations) and correlate with metabolomics data to pinpoint pro-carcinogenic metabolites. Validate findings using structure-activity relationship (SAR) analysis against analogs like N-fluoren-2-ylacetamide .
Q. What advanced imaging techniques can elucidate subcellular alterations in hepatocytes exposed to this compound?
- Methodological Answer : Correlative light-electron microscopy (CLEM) combines TEM for ultrastructural analysis (e.g., endoplasmic reticulum dilation) with fluorescence tagging of glycogen granules (using periodic acid-Schiff staining). Super-resolution microscopy (e.g., STED) can map spatial distribution of metabolic enzymes (e.g., CYP450 isoforms) in treated hepatocytes. Quantify changes via image analysis software (e.g., ImageJ) to statistically link morphological shifts to biochemical endpoints .
Q. How does the electronic configuration of this compound influence its biochemical reactivity compared to positional isomers?
- Methodological Answer : Perform density functional theory (DFT) calculations to compare charge distribution, HOMO-LUMO gaps, and hydrogen-bonding propensity of the 4-fluorenyl isomer with 2- or 3-substituted analogs. Validate computationally predicted reactivity via kinetic studies (e.g., stopped-flow spectrophotometry) measuring hydrolysis rates in buffered solutions. Correlate results with in vitro cytotoxicity data to establish electronic drivers of bioactivity .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing minority hepatocyte subpopulations affected by this compound?
- Methodological Answer : Use cluster analysis (e.g., k-means) on high-content imaging data to segment hepatocytes based on glycogen content or organelle morphology. Apply Bayesian hierarchical models to account for inter-animal variability in longitudinal studies. For RNA-seq data, leverage gene set enrichment analysis (GSEA) to identify pathways enriched in affected subpopulations .
Q. How can NMR spectral overlaps of this compound with metabolites be minimized in complex biological matrices?
- Methodological Answer : Implement - HSQC experiments for signal assignment in liver homogenates. Use diffusion-ordered spectroscopy (DOSY) to separate compounds by molecular weight. For quantification, apply ERETIC2 (Electronic Reference To Access In Vivo Concentrations) with an internal standard (e.g., DSS) to correct for matrix effects .
Synthesis and Characterization
Q. What modifications to classical synthesis routes improve yield and purity of this compound?
- Methodological Answer : Replace traditional condensation methods with microwave-assisted synthesis to reduce reaction time and byproduct formation. Use Schlenk-line techniques under inert gas (N) to prevent oxidation of the hydroxamic acid group. Purify via recrystallization in ethanol/water mixtures and validate crystallinity via X-ray diffraction (SHELX suite for structure refinement) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
